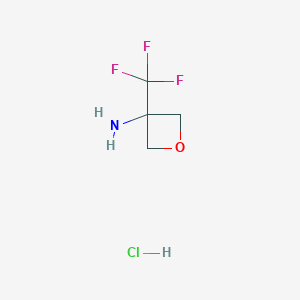

3-(Trifluoromethyl)oxetan-3-amine Hydrochloride

CAS No.: 1268883-21-1

Cat. No.: VC2857120

Molecular Formula: C4H7ClF3NO

Molecular Weight: 177.55 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1268883-21-1 |

|---|---|

| Molecular Formula | C4H7ClF3NO |

| Molecular Weight | 177.55 g/mol |

| IUPAC Name | 3-(trifluoromethyl)oxetan-3-amine;hydrochloride |

| Standard InChI | InChI=1S/C4H6F3NO.ClH/c5-4(6,7)3(8)1-9-2-3;/h1-2,8H2;1H |

| Standard InChI Key | WBMPNWAJZXILJR-UHFFFAOYSA-N |

| SMILES | C1C(CO1)(C(F)(F)F)N.Cl |

| Canonical SMILES | C1C(CO1)(C(F)(F)F)N.Cl |

Introduction

3-(Trifluoromethyl)oxetan-3-amine hydrochloride is a chemical compound that has garnered significant attention in the fields of medicinal chemistry and synthetic organic chemistry. This compound is characterized by its unique structural features, including a trifluoromethyl group attached to an oxetane ring, which is a four-membered cyclic ether. The presence of the trifluoromethyl group enhances the compound's biological activity and lipophilicity, making it a promising candidate for various applications.

Chemical Reactivity

3-(Trifluoromethyl)oxetan-3-amine hydrochloride can participate in various chemical reactions typical for amines and heterocycles. The trifluoromethyl group significantly influences the compound's reactivity, facilitating reactions such as nucleophilic substitutions and ring-opening reactions under specific conditions.

Synthesis Methods

The synthesis of 3-(trifluoromethyl)oxetan-3-amine hydrochloride typically involves several steps starting from commercially available precursors. The methods are advantageous due to their mild reaction conditions, high yields, and ease of purification.

Medicinal Chemistry

The compound is of interest in medicinal chemistry due to its potential biological activity. The trifluoromethyl group enhances lipophilicity, allowing better membrane permeability and interaction with hydrophobic sites on proteins. This makes it a candidate for drug development, particularly in areas such as enzyme inhibition or receptor modulation.

Material Science

In addition to its biological applications, 3-(trifluoromethyl)oxetan-3-amine hydrochloride also has potential uses in material science, leveraging the unique properties imparted by the trifluoromethyl group.

Safety and Handling

-

Hazards: While specific safety data for 3-(trifluoromethyl)oxetan-3-amine hydrochloride is limited, compounds with similar structures can pose hazards such as skin and eye irritation. General precautions should be taken when handling this compound .

-

Storage: Store in an inert atmosphere at 2-8°C to maintain stability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume